Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride
Description
Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spirocyclic compound featuring a six-membered cyclohexane ring fused to a five-membered azetidine or pyrrolidine system. The molecule contains a methyl ester group at position 3 and a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. It is cataloged under CAS 88578-97-6 and is structurally related to bioactive spiro compounds investigated for anticonvulsant, antimicrobial, and central nervous system (CNS) modulation properties .
Properties
IUPAC Name |
methyl 2-azaspiro[4.5]decane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-7-11(8-12-9)5-3-2-4-6-11;/h9,12H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQYVNQWEUZEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCCCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves the reaction of a suitable azaspirodecane precursor with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride serves as an essential building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various chemical reactions including:
- Oxidation : The compound can be oxidized to form N-oxides.
- Reduction : Ester groups can be reduced to alcohols.
- Substitution : Nucleophilic substitution can introduce different functional groups at the ester position.
These reactions facilitate the development of new materials and compounds with tailored properties.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial activity (e.g., MIC < 0.25 μg/mL for Staphylococcus aureus).
- Anxiolytic Effects : The compound has been evaluated for its anxiolytic properties, demonstrating effects similar to established anxiolytics in animal models, suggesting its potential for anxiety treatment.
Medicine
Ongoing research is exploring its role as a pharmaceutical intermediate in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in therapeutic applications.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.25 μg/mL |
| Escherichia coli | < 0.5 μg/mL |
| Candida albicans | < 1 μg/mL |
These results suggest that this compound could lead to the development of new antimicrobial agents targeting resistant strains.
Anxiolytic Activity Evaluation
In controlled studies involving animal models, this compound demonstrated significant reductions in anxiety-like behaviors at doses comparable to standard anxiolytics, with an ID50 of approximately 0.1 μmol/kg. This highlights its potential therapeutic application in treating anxiety disorders.
Mechanism of Action
The mechanism of action of Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Spiro Compounds
The spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride with analogous compounds, focusing on structural variations, physicochemical properties, and biological activity.
Ring Size and Heteroatom Modifications
Key Insights :
- Heteroatom Substitution : Sulfur (1-thia) or oxygen (1-oxa) alters electronic properties and metabolic stability. For example, sulfur-containing spiro compounds may resist oxidative degradation .
- Functional Groups : Ketones (e.g., 2-Azaspiro[4.5]decan-3-one) are intermediates for further derivatization, while carboxylates are often terminal bioactive groups .
Biological Activity
Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that integrates nitrogen and carbon atoms, contributing to its diverse biological properties. Its molecular formula is with a molecular weight of approximately 177.67 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects such as:
- Antimicrobial Activity : The compound has shown promise in inhibiting growth in various bacterial strains, including multidrug-resistant strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating possible applications in cancer therapy.
Biological Activity Overview
Antimicrobial Studies
Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimal inhibitory concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
- Study Results :
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
- Cell Line Studies :
Synthesis Methods
The synthesis of this compound involves several chemical reactions that demonstrate its versatility as a building block in medicinal chemistry.
- Starting Materials : Typically synthesized from simpler azaspiro compounds.
- Reagents Used : Various reagents including acid chlorides and bases are employed to facilitate the formation of the spirocyclic structure.
- Yield and Purity : High purity (>99%) can be achieved through careful reaction conditions and purification techniques such as column chromatography .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity before use, and wear flame-retardant antistatic lab coats. Avoid skin contact by employing proper glove removal techniques .
- Ventilation: Work in a well-ventilated fume hood to prevent inhalation of vapors or aerosols. Electrostatic discharge precautions (e.g., grounded equipment) are critical due to flammability risks .
- Storage: Keep containers tightly sealed in dry, ventilated areas at room temperature. Opened containers must be resealed upright to prevent leakage .
Q. How is this compound synthesized, and what are the critical parameters affecting yield?
- Methodological Answer:
- Key Steps: The compound is typically synthesized via cyclization of N-allyl-N-methoxy benzamide precursors. A critical step is the ring-closure reaction, which requires precise temperature control (e.g., 80–100°C) and anhydrous conditions .
- Optimization: Methylation of the spirocyclic amine intermediate (e.g., tert-butyl 2-azaspiro[4.5]decane-8-carboxylate) using methyl chloroformate under basic conditions (pH 8–9) improves yield. Catalyst selection (e.g., DMAP) enhances reaction efficiency .
- Yield Factors: Impurities from incomplete ring closure or side reactions (e.g., over-alkylation) must be minimized via HPLC purification .
Q. What analytical techniques are used to characterize the purity and structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms the spirocyclic core and carboxylate ester functionality. Key signals include δ 3.7 ppm (ester methyl group) and δ 4.2 ppm (spirocyclic proton) .
- HPLC-MS: Reverse-phase chromatography (e.g., Chromolith C18 column) with MS detection validates purity (>97%) and identifies hydrochloride salt formation via [M+H]+ and [M+Cl]– adducts .
- X-ray Crystallography: Resolves conformational stability of the spirocyclic system, particularly the 4.5-ring fusion geometry .
Advanced Research Questions
Q. How do stereochemical variations in the spirocyclic core influence biological activity in drug discovery studies?
- Methodological Answer:
- Conformational Analysis: Molecular dynamics simulations (e.g., AMBER or GROMACS) predict that the 2-azaspiro[4.5]decane scaffold adopts a rigid chair-like conformation, enhancing receptor-binding specificity .
- Case Study: Derivatives with axial vs. equatorial carboxylate orientations show 10-fold differences in IC50 values for serotonin receptor targets, validated via radioligand binding assays .
Q. What computational approaches are used to predict the conformational stability of the spirocyclic core?
- Methodological Answer:
- Ab Initio Calculations: Hartree-Fock (HF/3-21G) and MP2/6-311G** optimize geometry, revealing energy barriers (≈15 kcal/mol) for ring puckering transitions. Methyl substitution at C3 stabilizes the spiro junction by 3–5 kcal/mol .
- Docking Studies: Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymatic pockets, such as monoamine oxidases, highlighting hydrogen bonding with the carboxylate group .
Q. How does the hydrochloride salt form influence solubility and crystallinity in formulation studies?
- Methodological Answer:
- Solubility Profiling: The hydrochloride salt increases aqueous solubility (5–10 mg/mL in PBS pH 7.4) compared to the free base (<1 mg/mL). Salt dissociation is monitored via pH-solubility profiles .
- Crystallinity: XRPD analysis shows the hydrochloride form produces a monoclinic crystal lattice (P21/c space group) with improved thermal stability (decomposition >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
